![molecular formula C10H9BrF2O3 B2415266 2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone CAS No. 149169-71-1](/img/structure/B2415266.png)
2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pyrolysis Products Identification
2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone, similar to its analogue 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), has been investigated for its pyrolysis products. Studies have focused on identifying and synthesizing standards for these products, which is critical for understanding their chemical behavior and potential risks when exposed to heat, such as during inhalation or 'smoking' scenarios (Texter et al., 2018).
Electrophilic Bromination Research
The compound's structural relatives have been used to study selective α-monobromination of alkylaryl ketones. This research explores the efficiency and selectivity of different brominating agents, contributing to the broader understanding of bromination reactions in organic chemistry (W. Ying, 2011).
Metabolic Pathway Analysis
Studies on similar compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have focused on identifying metabolic pathways in organisms. By analyzing urine samples of treated animals, researchers have identified various metabolites, providing insights into the metabolic processing of bromo-dimethoxyphenyl compounds (Kanamori et al., 2002).
Synthetic Technology Improvement
Research has also focused on improving the synthetic methods for similar compounds. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, has been optimized for better yield and purity. This contributes to the pharmaceutical production of related compounds (Li Yu-feng, 2013).
Enantiomerically Pure Synthesis
The synthesis of enantiomerically pure analogues, like 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, demonstrates the importance of these compounds in stereochemistry and pharmaceutical development. This research provides insights into the production of chiral compounds with potential medicinal value (Zhang et al., 2014).
Benzofuran Systems Research
Compounds structurally related to this compound have been used in research exploring regioselective bromination and reactions of benzofuran systems. This research enhances our understanding of the chemical behavior of these systems and their potential applications (Kwiecień & Baumann, 1998).
Bioevaluation in Nematicidal Activity
The derivatives of similar compounds have been synthesized and evaluated for nematicidal activity, highlighting the potential agricultural applications of these chemicals (Kumari et al., 2014).
Safety and Hazards
The safety information for “2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone” includes several hazard statements: H301-H311-H331-H341 . The compound is labeled with the signal word “Danger” and is associated with the GHS06 and GHS08 pictograms . Precautionary measures include P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Like many other organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
properties
IUPAC Name |
2-bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O3/c1-15-9-4-6(7(14)5-11)2-3-8(9)16-10(12)13/h2-4,10H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDVLGSAZFBORY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2415184.png)
![Methyl (E)-4-[2-[3-(1,5-dimethylpyrazol-4-yl)phenyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2415185.png)
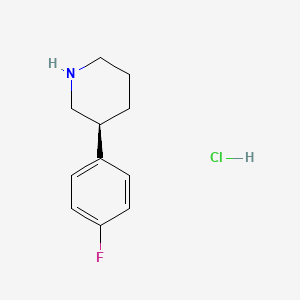
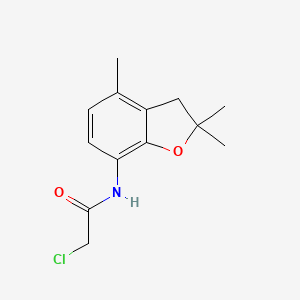
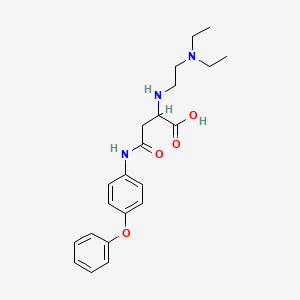
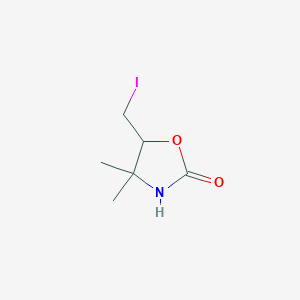
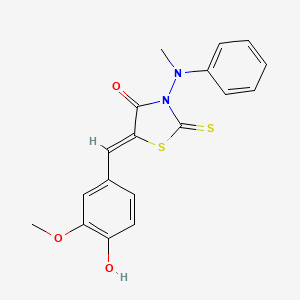
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2415197.png)
![6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415198.png)
amine hydrochloride](/img/no-structure.png)
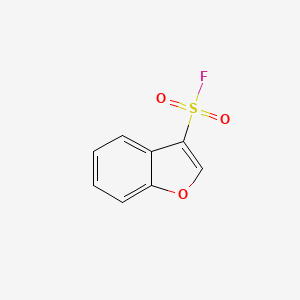
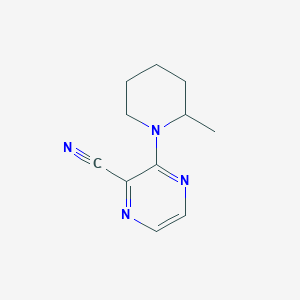
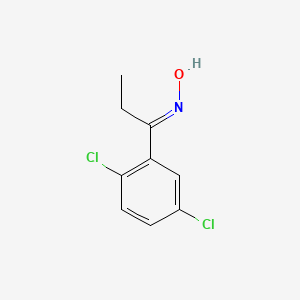
![(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2415205.png)